molecular formula C14H17F3N2O2 B14763466 (2-Methoxy-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone

(2-Methoxy-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14763466
M. Wt: 302.29 g/mol
InChI Key: XJTQXEDQGYWFIL-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with a complex structure that includes a methoxy group, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-methoxy-5-(trifluoromethyl)benzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

(2-Methoxy-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a methoxy group and a trifluoromethyl group in (2-Methoxy-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

[2-methoxy-5-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H17F3N2O2/c1-18-5-7-19(8-6-18)13(20)11-9-10(14(15,16)17)3-4-12(11)21-2/h3-4,9H,5-8H2,1-2H3

InChI Key

XJTQXEDQGYWFIL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)OC

Origin of Product

United States

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